REACTION_CXSMILES
|
CS(C)=O.C(Cl)(=O)C(Cl)=O.[CH2:11]1[C:15]2([CH2:20][CH2:19][CH2:18][CH:17]([OH:21])[CH2:16]2)[CH2:14][CH2:13][CH2:12]1.[Cl-].[NH4+]>C(N(CC)CC)C.C(Cl)Cl>[CH2:11]1[C:15]2([CH2:20][CH2:19][CH2:18][C:17](=[O:21])[CH2:16]2)[CH2:14][CH2:13][CH2:12]1 |f:3.4|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
7-spiro[4.5]decanol
|
Quantity
|
8.72 g
|
Type
|
reactant
|
Smiles
|
C1CCCC12CC(CCC2)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
With stirring under nitrogen atmosphere at −70° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
by stirring for 30 minutes at −70° C
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed up to −5° C.
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
EXTRACTION
|
Details
|
followed by ordinary work-up of extraction
|
Type
|
WASH
|
Details
|
washing
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
purification by silica gel chromatography
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1CCCC12CC(CCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.22 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |